molecular formula C23H27BrN2O8 B5133531 1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate

1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate

Cat. No. B5133531
M. Wt: 539.4 g/mol
InChI Key: WWNGAYMUGMJYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate, also known as BZP, is a synthetic compound that is commonly used in scientific research. It belongs to the class of piperazine derivatives, which have been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is not fully understood, but it is believed to act on various receptors in the body, including serotonin and dopamine receptors. It has been shown to have both agonist and antagonist effects on these receptors, leading to a complex and varied physiological response.
Biochemical and Physiological Effects
1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has been shown to have various biochemical and physiological effects, including changes in heart rate, blood pressure, and gastrointestinal motility. It has also been shown to have effects on mood and behavior, with some studies suggesting potential therapeutic uses in treating depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate in lab experiments is its well-studied synthesis method, which allows for consistent and reproducible results. However, its complex mechanism of action and varied physiological effects can make it difficult to interpret results and draw conclusions from experiments.

Future Directions

There are many potential future directions for research involving 1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate. One area of interest is exploring its potential therapeutic uses, particularly in treating depression and anxiety. Another area of interest is modifying the compound to create new derivatives with potentially beneficial properties. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of the compound.

Synthesis Methods

The synthesis of 1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate involves the reaction of 2-bromobenzyl chloride with 3,4,5-trimethoxybenzoyl chloride in the presence of piperazine. The resulting product is then treated with oxalic acid to form the oxalate salt. This synthesis method has been extensively studied and optimized, resulting in a high yield of pure product.

Scientific Research Applications

1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has been used in various scientific research applications, including studying the effects of piperazine derivatives on the central nervous system, cardiovascular system, and gastrointestinal system. It has also been used as a tool for drug discovery, as it can be modified to create new compounds with potentially beneficial properties.

properties

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O4.C2H2O4/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)24-10-8-23(9-11-24)14-15-6-4-5-7-17(15)22;3-1(4)2(5)6/h4-7,12-13H,8-11,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNGAYMUGMJYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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